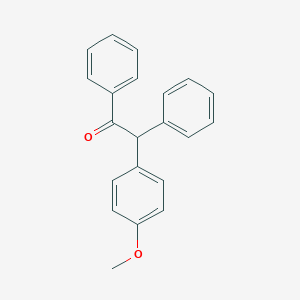

2-(4-Methoxyphenyl)-1,2-diphenylethanone

Vue d'ensemble

Description

2-(4-Methoxyphenyl)-1,2-diphenylethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to the phenyl ring, which influences its chemical properties and reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,2-diphenylethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture for several hours .

Another method involves the aldol condensation of 4-methoxybenzaldehyde with acetophenone under basic conditions. This reaction forms an intermediate β-hydroxy ketone, which is then dehydrated to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methoxyphenyl)-1,2-diphenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or quinones.

Reduction: Secondary alcohols.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Applications De Recherche Scientifique

2-(4-Methoxyphenyl)-1,2-diphenylethanone has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(4-Methoxyphenyl)-1,2-diphenylethanone involves its interaction with various molecular targets and pathways. The methoxy group and the ketone functionality play crucial roles in its reactivity and binding affinity to biological molecules. The compound can act as an inhibitor or modulator of specific enzymes, affecting metabolic pathways and cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-Methoxyphenyl)ethanol: Similar in structure but with an alcohol group instead of a ketone.

4-Methoxyphenylacetic acid: Contains a carboxylic acid group instead of a ketone.

4-Methoxyamphetamine: A methoxy-substituted amphetamine derivative with different pharmacological properties.

Uniqueness

2-(4-Methoxyphenyl)-1,2-diphenylethanone is unique due to its specific combination of a methoxy group and a ketone functionality, which imparts distinct chemical and biological properties

Activité Biologique

2-(4-Methoxyphenyl)-1,2-diphenylethanone, also known as 4-methoxy-1,2-diphenyl-ethanone, is an aromatic ketone notable for its unique structural features, including two phenyl groups and a methoxy substituent. This compound has attracted significant attention in medicinal chemistry and organic synthesis due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Methoxy Group: Enhances solubility and reactivity.

- Diphenyl Structure: Provides stability and potential interactions with biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Studies suggest that this compound may inhibit inflammatory pathways. Its structural similarity to known anti-inflammatory agents indicates that it could interact with cyclooxygenase (COX) enzymes or other inflammatory mediators.

2. Analgesic Properties

Preliminary studies indicate potential analgesic effects, possibly through modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).

3. Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties against various pathogens. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

The biological activity of this compound is believed to stem from its ability to interact with specific biological macromolecules. Interaction studies often utilize techniques such as:

- Molecular Docking: To predict binding affinities to target proteins.

- Cell Viability Assays: To assess cytotoxic effects on cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Analgesic and Anti-inflammatory Effects

In a study examining the compound's analgesic properties, it was found to significantly reduce pain responses in animal models when compared to control groups. The mechanism was linked to inhibition of COX enzymes.

Study 2: Antimicrobial Efficacy

A series of tests conducted against various bacterial strains revealed that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating effective antimicrobial action.

Study 3: Cytotoxicity Against Cancer Cell Lines

Research demonstrated that this compound induced apoptosis in HepG-2 liver cancer cells. Flow cytometric analysis showed increased rates of early and late apoptosis upon treatment with the compound.

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity Profile |

|---|---|---|

| 1,2-Diphenylethanone | Two phenyl rings | Reference compound; moderate activity |

| 4-Methoxyacetophenone | One methoxy group | Different reactivity; lower anti-inflammatory |

| 4-Hydroxy-1,2-diphenylethanone | Hydroxyl group instead of methoxy | Potentially different biological profile |

| 4-Nitro-1,2-diphenylethanone | Nitro group substitution | Increased electron-withdrawing effects |

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O2/c1-23-19-14-12-17(13-15-19)20(16-8-4-2-5-9-16)21(22)18-10-6-3-7-11-18/h2-15,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTWOIBSEBPRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285268 | |

| Record name | 2-(4-methoxyphenyl)-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5543-97-5 | |

| Record name | NSC41231 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)-1,2-diphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.